

independent verification of N-Pentylcinnamamide's published bioactivity

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Compound of Interest

Compound Name: *N-Pentylcinnamamide*

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A Comparative Guide to the Bioactivity of N-Substituted Cinnamamides

For Researchers, Scientists, and Drug Development Professionals

The cinnamamide scaffold, a derivative of the naturally occurring cinnamic acid, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This guide provides an objective comparison of the published bioactivities of various N-substituted cinnamamide derivatives, supported by experimental data and detailed methodologies. While specific data for **N-Pentylcinnamamide** remains elusive in publicly accessible literature, this guide will focus on representative, well-characterized N-substituted cinnamamides to highlight the therapeutic potential of this chemical class.

Comparative Analysis of Bioactivity

The bioactivity of N-substituted cinnamamides is significantly influenced by the nature and position of substituents on both the phenyl ring of the cinnamoyl moiety and the N-aryl or N-alkyl group. The following tables summarize the quantitative data for a selection of these derivatives, showcasing their antimicrobial and anticancer properties.

Table 1: Antimicrobial Activity of N-Aryl Cinnamamides

Compound ID	Substituent (N-Aryl)	Target Organism	MIC (μ M)	Reference
1a	3,5-bis(trifluoromethyl)phenyl	Staphylococcus aureus	22.27	[1]
1b	3-(trifluoromethyl)phenyl	Staphylococcus aureus	27.47	[1]
2a	3,5-bis(trifluoromethyl)phenyl	Methicillin-resistant S. aureus (MRSA)	Submicromolar	[2]
2b	3-(trifluoromethyl)phenyl	Enterococcus faecalis	-	[2]
2c	4-(trifluoromethyl)phenyl	Vancomycin-resistant E. faecalis (VRE)	-	[2]
2d	4-(trifluoromethoxy)phenyl	Mycobacterium tuberculosis H37Ra	-	[1]

Note: Specific MIC values for compounds 2b, 2c, and 2d against the listed organisms were described as "highly active" but not quantified in the provided search results.

Table 2: Anticancer Activity of N-Substituted Cinnamamides

Compound ID	Substituent	Cancer Cell Line	IC50 (μM)	Reference
3a	N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)	HeLa (Cervical)	< 10	[3]
3b	N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)	SKOV-3 (Ovarian)	< 10	[3]
3c	N-(4-chloro-2-mercapto-5-methylphenylphenyl)	MCF-7 (Breast)	< 10	[3]

Experimental Protocols

To facilitate the independent verification and replication of the cited bioactivities, detailed experimental methodologies are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.

- **Preparation of Inoculum:** Bacterial or fungal colonies are suspended in a sterile broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the test wells.
- **Compound Dilution:** The test compounds are serially diluted in the appropriate broth in a 96-well microtiter plate.
- **Inoculation:** Each well is inoculated with the prepared microbial suspension.

- Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
- MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

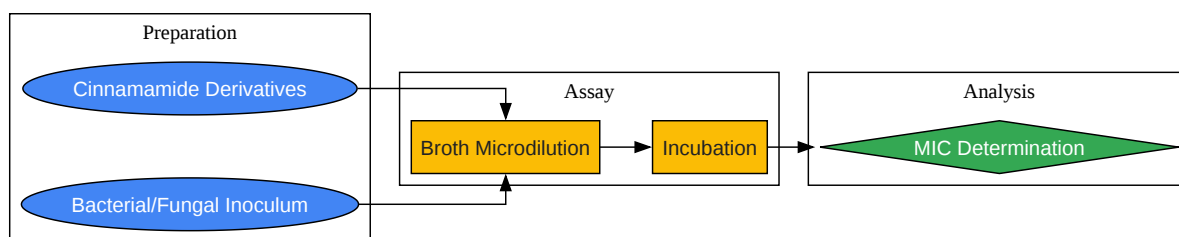
In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

- Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
- MTT Addition: MTT solution is added to each well, and the plate is incubated for another 2-4 hours at 37°C.
- Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

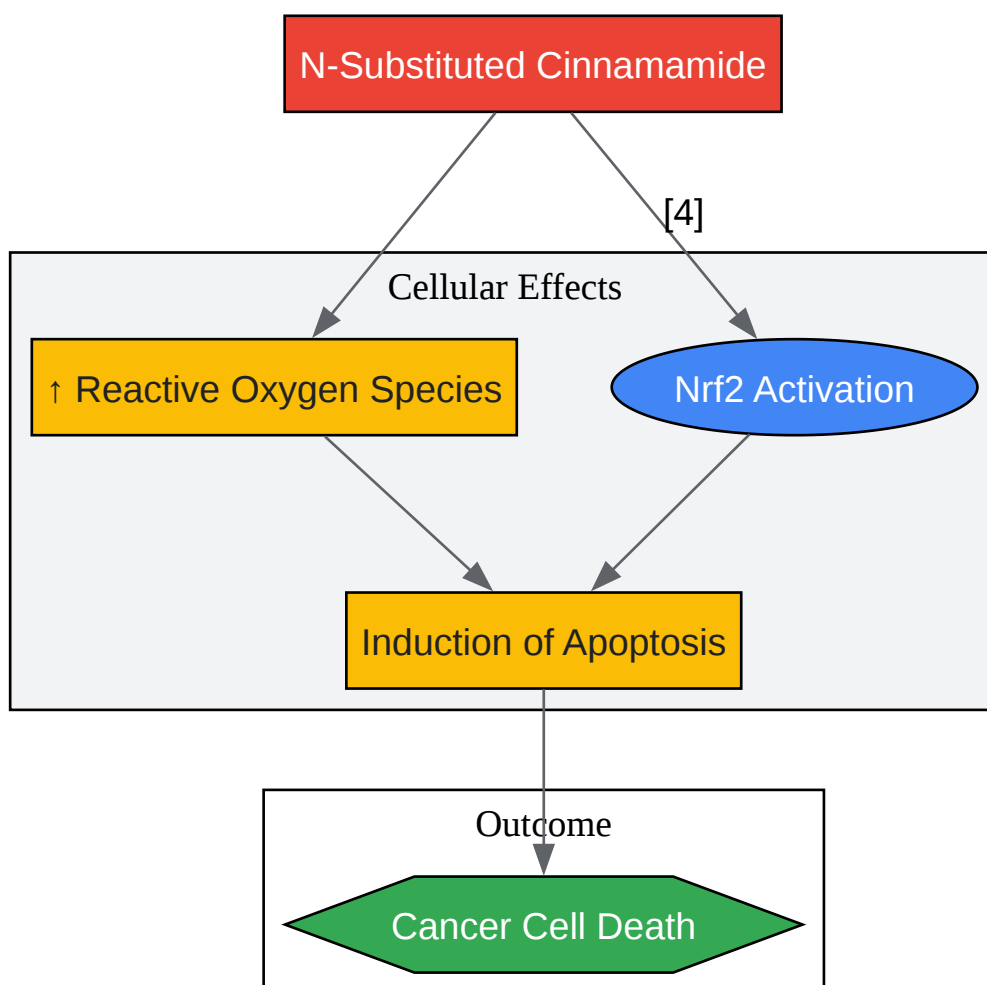
Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the bioactivity of N-substituted cinnamamides.



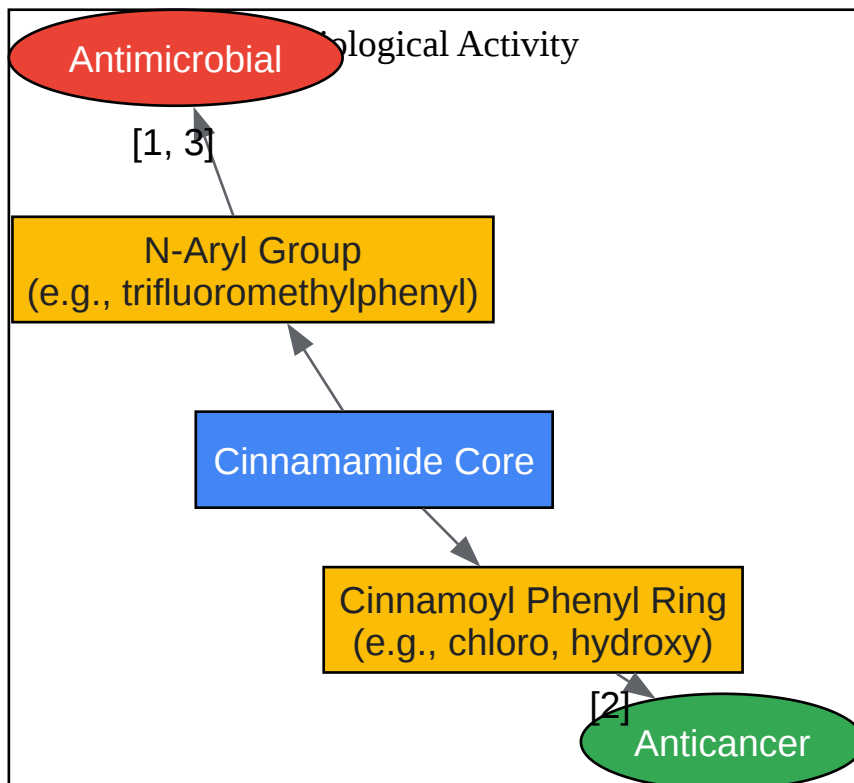
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Antimicrobial Susceptibility Testing Workflow.



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Potential Anticancer Signaling Pathways.



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Structure-Activity Relationship Overview.

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